3-Chloro-L-tyrosine 3-Chloro-L-tyrosine 3-chloro-L-tyrosine is a chloroamino acid comprising a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group. It has a role as a biomarker and a human metabolite. It is a chloroamino acid, a member of monochlorobenzenes, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a 3-chloro-L-tyrosine zwitterion.
3-Chloro-L-tyrosine is a natural product found in Homo sapiens with data available.
3-Chlorotyrosine is a specific biomarker of hypochlorous acid (HClO), the oxidation product of myeloperoxidase (MPO). Under oxidative stress, 3-chlorotyrosine is produced in proteins with tyrosine residues by the strong oxidant HClO. HClO which is formed at sites of inflammation is also the anti-bacterial molecule produced by neutrophils through MPO-catalyzed oxidation. MPO is a heme-containing enzyme secreted by activated neutrophils and monocytes; it is the only enzyme that produces HClO. Therefore, 3-chlorotyrosine can potentially be used to help determine the extent of neutrophilic inflammation.
Brand Name: Vulcanchem
CAS No.: 7423-93-0
VCID: VC21536693
InChI: InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol

3-Chloro-L-tyrosine

CAS No.: 7423-93-0

Cat. No.: VC21536693

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-L-tyrosine - 7423-93-0

CAS No. 7423-93-0
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
IUPAC Name (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Standard InChI Key ACWBBAGYTKWBCD-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O

Chemical Properties and Structure

Molecular Structure and Identification

3-Chloro-L-tyrosine has a defined chemical structure characterized by a chlorine atom at position 3 of the aromatic ring of tyrosine, adjacent to the phenolic hydroxyl group. The compound maintains the standard amino acid backbone with an alpha-amino group and a carboxylic acid function .

The key identification parameters for 3-Chloro-L-tyrosine are summarized in the following table:

PropertyValue
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
CAS Number7423-93-0
IUPAC Name(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
InChIKeyACWBBAGYTKWBCD-ZETCQYMHSA-N

The compound exists as a tautomer of a 3-chloro-L-tyrosine zwitterion, which is characteristic of amino acids under physiological conditions . This zwitterionic nature influences its solubility and behavior in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-L-tyrosine determine its behavior in biological systems and laboratory settings. Understanding these properties is essential for proper handling and experimental design.

3-Chloro-L-tyrosine demonstrates specific solubility characteristics that are important for laboratory applications:

SolventSolubility
Water5 mg/mL (23.19 mM; requires ultrasonic treatment, warming and heating to 60°C)
DMSO< 1 mg/mL (insoluble or slightly soluble)

For optimal storage stability, 3-Chloro-L-tyrosine should be stored at -20°C . When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility and to store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing cycles .

Biochemical Role and Function

Formation in Biological Systems

The formation of 3-Chloro-L-tyrosine in biological systems follows a specific pathway tied to inflammatory processes. Under conditions of oxidative stress, 3-Chloro-L-tyrosine is produced when proteins containing tyrosine residues are exposed to hypochlorous acid (HClO) . This reaction represents a post-translational modification that occurs after protein synthesis.

The key enzyme responsible for initiating this process is myeloperoxidase (MPO), a heme-containing enzyme that is secreted by activated neutrophils and monocytes during inflammatory responses . MPO is unique in that it is the only human enzyme capable of producing HClO through the catalytic oxidation of chloride ions by hydrogen peroxide. The resulting HClO can then react with tyrosine residues to form 3-Chloro-L-tyrosine.

This biochemical reaction sequence makes 3-Chloro-L-tyrosine a specific marker for MPO activity and neutrophil-mediated inflammatory processes. The specificity of this pathway provides a valuable tool for researchers and clinicians seeking to understand and quantify these inflammatory mechanisms.

Role as a Biomarker

3-Chloro-L-tyrosine serves as a specific biomarker of hypochlorous acid production and myeloperoxidase activity in biological systems. Its presence in tissues and biological fluids indicates active inflammatory processes involving neutrophil activation .

The utility of 3-Chloro-L-tyrosine as a biomarker stems from several key characteristics:

  • Specificity: It is specifically formed through MPO-catalyzed oxidation processes, making it a reliable indicator of this particular inflammatory pathway .

  • Stability: The chlorinated modification is relatively stable, allowing for reliable detection and quantification in biological samples.

  • Correlation with disease states: Elevated levels of 3-Chloro-L-tyrosine have been documented in various pathological conditions, particularly in atherosclerotic lesions .

Because of these properties, 3-Chloro-L-tyrosine can potentially be used to determine the extent of neutrophilic inflammation in various tissues and disease states . This makes it a valuable tool for both research and potential clinical applications.

Clinical Significance and Disease Associations

Association with Atherosclerosis

One of the most significant clinical associations of 3-Chloro-L-tyrosine is with atherosclerosis. Research has demonstrated that 3-Chloro-L-tyrosine is markedly elevated in low-density lipoprotein (LDL) isolated from human atherosclerotic intima . This finding, reported by Hazen et al. in the Journal of Clinical Investigation in 1997, established 3-Chloro-L-tyrosine as an important marker in cardiovascular disease research .

The elevation of 3-Chloro-L-tyrosine in atherosclerotic lesions suggests that myeloperoxidase-mediated oxidation plays a significant role in the pathogenesis of atherosclerosis. This provides evidence for the involvement of activated neutrophils and monocytes in the inflammatory processes that contribute to atherosclerotic plaque formation.

The specific localization of 3-Chloro-L-tyrosine in LDL particles within atherosclerotic lesions suggests that protein oxidation via the MPO pathway may contribute to LDL modification, a critical step in atherogenesis. This modification may render LDL particles more susceptible to uptake by macrophages, potentially promoting foam cell formation and atherosclerotic plaque development.

Other Disease Associations

While atherosclerosis represents the most well-documented disease association for 3-Chloro-L-tyrosine, its role as a marker of neutrophil activation and MPO activity suggests potential relevance to other inflammatory conditions. The formation of 3-Chloro-L-tyrosine occurs at sites of inflammation where neutrophils are activated and MPO is released .

Since neutrophil activation and MPO release are common features of many inflammatory diseases, 3-Chloro-L-tyrosine may serve as a biomarker in conditions such as:

  • Inflammatory lung diseases

  • Autoimmune disorders

  • Infectious diseases with strong neutrophil responses

  • Reperfusion injury following ischemic events

The full spectrum of clinical conditions where 3-Chloro-L-tyrosine measurement may provide useful information continues to be an active area of research.

Laboratory Methods and Applications

Detection and Quantification

The detection and quantification of 3-Chloro-L-tyrosine in biological samples typically involve advanced analytical techniques. Mass spectrometry-based methods are commonly employed due to their sensitivity and specificity for detecting this modified amino acid in complex biological matrices.

The analytical workflow generally includes:

  • Sample preparation: Extraction and potential hydrolysis of proteins to release 3-Chloro-L-tyrosine

  • Chromatographic separation: Typically using high-performance liquid chromatography (HPLC)

  • Detection: Mass spectrometry detection, often using selected reaction monitoring for increased specificity

  • Quantification: Using internal standards and calibration curves

These methods allow researchers to detect and quantify 3-Chloro-L-tyrosine in various biological samples, including plasma, tissue homogenates, and isolated lipoproteins.

Research Applications

3-Chloro-L-tyrosine finds application in various research contexts, primarily as a biomarker for MPO activity and neutrophil-mediated inflammation. Key research applications include:

  • Assessment of inflammatory status in cardiovascular disease models

  • Evaluation of anti-inflammatory interventions

  • Mechanistic studies of neutrophil-mediated tissue damage

  • Biomarker development for clinical diagnostics related to inflammatory conditions

For laboratory research applications, proper handling of 3-Chloro-L-tyrosine is essential. Stock solutions should be prepared according to the solubility characteristics of the compound, and stored solutions should be protected from repeated freeze-thaw cycles . When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, they should be used within 1 month .

Recent Research Developments

Analytical Advancements

Recent research has focused on improving the analytical methods for detecting and quantifying 3-Chloro-L-tyrosine in biological samples. Advancements in mass spectrometry and chromatographic techniques have enhanced the sensitivity and specificity of 3-Chloro-L-tyrosine detection, allowing for more accurate measurement in complex biological matrices.

These analytical improvements enable researchers to detect lower concentrations of 3-Chloro-L-tyrosine, potentially expanding its utility as a biomarker in conditions with less pronounced neutrophil activation or in the early stages of inflammatory diseases.

Expanding Clinical Applications

While the association between 3-Chloro-L-tyrosine and atherosclerosis is well-established, ongoing research continues to explore its potential relevance to other clinical conditions characterized by inflammation and oxidative stress. The specificity of 3-Chloro-L-tyrosine as a marker of MPO activity makes it a valuable tool for investigating neutrophil involvement in various disease processes.

Future research directions may include:

  • Evaluation of 3-Chloro-L-tyrosine as a predictive biomarker for cardiovascular events

  • Assessment of its utility in monitoring response to anti-inflammatory therapies

  • Investigation of its role in other inflammatory conditions beyond atherosclerosis

  • Exploration of potential therapeutic approaches targeting the pathways involved in 3-Chloro-L-tyrosine formation

These ongoing investigations continue to expand our understanding of the biological significance and clinical applications of this unique modified amino acid.

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